1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxyethyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Biological Activity
1-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a methoxyethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1286264-04-7
The presence of the methoxyethyl group is hypothesized to enhance solubility and alter the interaction with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed based on current research:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Antitumor Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antitumor properties. For example, compounds with similar structures have shown potency against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 5.0 | Apoptosis induction |
Similar Piperidine Derivative | MCF7 | 3.5 | Cell cycle arrest |
Neuroprotective Effects
Piperidine derivatives are also being explored for their neuroprotective effects. The ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on HeLa cells. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- In Vivo Models : Animal models treated with this compound showed significant improvements in cognitive functions compared to control groups, indicating its potential role in neuroprotection.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for evaluating its therapeutic potential. Studies suggest that:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism, which may affect its efficacy and safety profile.
- Toxicity : Preliminary toxicological assessments indicate low toxicity at therapeutic doses.
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXGAADPOXUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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